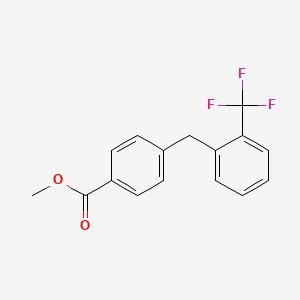

Methyl 4-(2-trifluoromethylbenzyl)benzoate

Description

Methyl 4-(2-trifluoromethylbenzyl)benzoate is a fluorinated aromatic ester characterized by a benzyl group substituted with a trifluoromethyl (–CF₃) moiety at the 2-position of the benzene ring and a methyl ester (–COOCH₃) at the para position of the benzoate core. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the –CF₃ group, which enhances metabolic stability and influences intermolecular interactions.

Properties

Molecular Formula |

C16H13F3O2 |

|---|---|

Molecular Weight |

294.27 g/mol |

IUPAC Name |

methyl 4-[[2-(trifluoromethyl)phenyl]methyl]benzoate |

InChI |

InChI=1S/C16H13F3O2/c1-21-15(20)12-8-6-11(7-9-12)10-13-4-2-3-5-14(13)16(17,18)19/h2-9H,10H2,1H3 |

InChI Key |

HRZJZGNFXPNTKM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-trifluoromethylbenzyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-trifluoromethylbenzyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(2-trifluoromethylbenzyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-trifluoromethylbenzyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-(2-trifluoromethylbenzyl)benzoic acid.

Reduction: Formation of 4-(2-trifluoromethylbenzyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-trifluoromethylbenzyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-trifluoromethylbenzyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Quinoline-Piperazine Benzoate Derivatives

Example Compound: Methyl 4-(4-(2-(4-(Trifluoromethyl)Phenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C7)

- Structural Differences: Incorporates a quinoline-piperazine moiety linked to the benzoate core, unlike the simpler benzyl substitution in the target compound.

- Synthesis: Prepared via coupling of quinoline-4-carbonyl chloride with piperazine-functionalized benzoate.

- Key Data: Confirmed by ¹H NMR and HRMS, with spectral peaks consistent with the quinoline and piperazine groups.

- Relevance: Demonstrates how heterocyclic additions (quinoline) and tertiary amines (piperazine) alter solubility and biological activity compared to the benzyl-substituted target compound.

Chloropropoxy-Substituted Analog

Example Compound : Methyl 4-(3-Chloropropoxy)-3-(Trifluoromethyl)Benzoate (Intermediate for Compound 63)

- Structural Differences : Features a 3-chloropropoxy substituent at the 4-position and a –CF₃ group at the 3-position.

- Synthesis : Synthesized via alkylation of methyl 4-hydroxy-3-(trifluoromethyl)benzoate with 1-bromo-3-chloropropane, achieving a 94% yield.

- Key Data : ¹H NMR (CDCl₃) δ 8.3 (aromatic protons), confirming regioselective substitution.

- Relevance : Highlights the impact of ether linkages and halogen substituents on reactivity and lipophilicity.

Ureido-Phenylacetamido Derivatives

Example Compounds :

- Methyl (S)-4-(2-(3-(3-Chlorophenyl)Ureido)-2-Phenylacetamido)Benzoate (4b)

- Methyl (S)-4-(2-(3-(2-Chlorophenyl)Ureido)-2-Phenylacetamido)Benzoate (4c)

- Structural Differences : Include urea and phenylacetamido groups instead of a benzyl substituent.

- Synthesis : Prepared via condensation of aniline derivatives with methyl benzoate precursors, yielding 31–44% as white powders.

- Key Data : ESI–MS m/z 438.1–439.2 [M+H]⁺, indicating molecular ion consistency.

Simpler Trifluoromethyl Benzoate Analogs

Example Compound : Methyl 4-(Trifluoromethyl)Benzoate

- Structural Differences : Lacks the benzyl group, with –CF₃ directly attached to the benzoate ring.

- Relevance : Serves as a baseline for evaluating the steric and electronic effects of the benzyl substitution in the target compound.

Chloro-Substituted Trifluoromethylphenyl Benzoate

Example Compound : Methyl 2-Chloro-4-[3-(Trifluoromethyl)Phenyl]Benzoate

- Structural Differences : Chlorine substituent at the 2-position and a 3-(trifluoromethyl)phenyl group at the 4-position.

- Key Data : Molecular formula C₁₅H₁₀ClF₃O₂ (molar mass 314.69 g/mol).

- Relevance : Illustrates how halogen placement influences steric hindrance and electronic distribution.

Comparative Data Table

Key Observations and Implications

Electron-withdrawing groups (–CF₃, –Cl) stabilize the aromatic ring but may reduce nucleophilic reactivity . Heterocyclic additions (quinoline, piperazine) introduce hydrogen-bonding and π-stacking capabilities, relevant for drug-target interactions .

Synthetic Efficiency :

- Chloropropoxy-substituted analogs achieve high yields (94%) via straightforward alkylation , whereas ureido derivatives require multi-step syntheses with moderate yields (31–44%) .

Spectroscopic Trends: ¹H NMR signals for aromatic protons in chloropropoxy and quinoline derivatives appear downfield (δ 8.3–8.5) due to electron withdrawal . ESI–MS data for ureido compounds confirm molecular ion consistency, aiding purity assessment .

Biological Activity

Methyl 4-(2-trifluoromethylbenzyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The incorporation of trifluoromethyl groups into organic molecules has been shown to enhance their biological properties, including increased potency and selectivity against various biological targets. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

Methyl 4-(2-trifluoromethylbenzyl)benzoate consists of a benzoate moiety substituted with a trifluoromethyl group on the benzyl carbon. This unique structure contributes to its lipophilicity and ability to interact with biological membranes, influencing its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, it has been observed that trifluoromethyl-substituted compounds exhibit enhanced activity against various bacterial strains due to their ability to disrupt microbial membranes or inhibit key metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 4-(2-trifluoromethylbenzyl)benzoate | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that methyl 4-(2-trifluoromethylbenzyl)benzoate can serve as a lead compound for developing new antimicrobial agents.

The mechanisms through which methyl 4-(2-trifluoromethylbenzyl)benzoate exerts its biological effects are likely multifaceted:

- Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate better membrane penetration, allowing for higher intracellular concentrations.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial metabolism, suggesting a potential pathway for this compound.

- Receptor Modulation : The compound may interact with specific receptors involved in mediating biological responses, although further research is needed to elucidate these interactions.

Case Studies

A recent study evaluated the antibacterial efficacy of various trifluoromethyl-substituted benzoates, including methyl 4-(2-trifluoromethylbenzyl)benzoate. The results indicated a promising profile against resistant strains of bacteria, highlighting its potential as a scaffold for drug development.

Another investigation focused on the anti-inflammatory properties of similar compounds in vitro, demonstrating significant reductions in cytokine production in macrophage cell lines treated with trifluoromethyl-substituted benzoates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.